molecular formula C12H9FS B3338125 3-(3-Fluorophenyl)thiophenol CAS No. 845822-99-3

3-(3-Fluorophenyl)thiophenol

Cat. No. B3338125
CAS RN: 845822-99-3
M. Wt: 204.26 g/mol
InChI Key: LTZFHSPKQIITEU-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)thiophenol” is a chemical compound with the molecular formula C12H9FS . It is used for research and development purposes . It is also used in the synthesis of other organic compounds .


Synthesis Analysis

Thiophene derivatives, such as “3-(3-Fluorophenyl)thiophenol”, can be synthesized through various methods. One of the common methods involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Another method involves the use of trithiocarbonate anions (CS3 2-) generated in situ from CS2 and KOH in dimethyl sulfoxide for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenyl)thiophenol” consists of a thiophenol group attached to a fluorophenyl group. The average mass of the molecule is 128.167 Da, and the monoisotopic mass is 128.009598 Da .


Chemical Reactions Analysis

Thiophenols, including “3-(3-Fluorophenyl)thiophenol”, are highly reactive and can undergo various chemical reactions. For instance, they can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)thiophenol” is a colorless to light yellow liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 162.7±13.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .

Safety and Hazards

“3-(3-Fluorophenyl)thiophenol” is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is recommended to use personal protective equipment when handling this chemical . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophenols, including “3-(3-Fluorophenyl)thiophenol”, have widespread applications in the chemical industry for preparing pesticides, polymers, and pharmaceuticals . Future research may focus on developing highly sensitive and selective methods for monitoring thiophenols in environmental and biological systems . Additionally, the development of novel fluorescent probes for detecting and imaging thiophenols is a promising area of research .

properties

IUPAC Name

3-(3-fluorophenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFHSPKQIITEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302389
Record name 3′-Fluoro[1,1′-biphenyl]-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)thiophenol

CAS RN

845822-99-3
Record name 3′-Fluoro[1,1′-biphenyl]-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845822-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Fluoro[1,1′-biphenyl]-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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